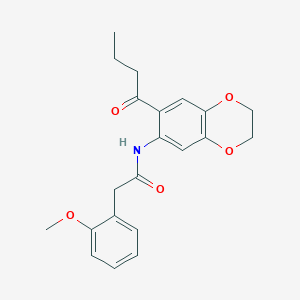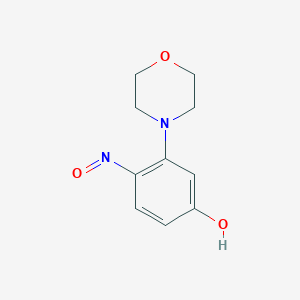![molecular formula C23H20N4O B11057307 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B11057307.png)
7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that integrates multiple nitrogen-containing rings, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves a multi-step process. One efficient method includes a [3 + 2] dipolar cycloaddition followed by regioselective ring expansion . This metal-free methodology allows for the rapid access to functionalized pyrazolo[1,5-c]quinazolinones. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to interact with various biological targets.
Medicine: Explored for its antitumor activity, particularly against non-small cell lung cancer cells.
Mechanism of Action
The mechanism of action of 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs) . By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include modulation of signal transduction and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-c]quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydropyrazolo[5,1-a]isoquinolines: These compounds also feature fused nitrogen-containing rings and have been studied for their pharmacological properties.
Uniqueness
What sets 7-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one apart is its specific arrangement of rings and functional groups, which confer unique binding properties and biological activities. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further drug development.
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one |
InChI |
InChI=1S/C23H20N4O/c1-14-12-20-17-8-2-3-10-19(17)24-23(27(20)25-14)18-13-21(28)26-11-5-7-15-6-4-9-16(18)22(15)26/h2-4,6,8-10,12-13,23-24H,5,7,11H2,1H3 |
InChI Key |
FFGMLWWNEHCOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=O)N5CCCC6=C5C4=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11057225.png)


![3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11057238.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057250.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057258.png)

![methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11057269.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11057281.png)
![({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B11057292.png)
![9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)

![N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057304.png)
